molecular formula C31H33ClN2O6S B12363313 Nlrp3-IN-26

Nlrp3-IN-26

Cat. No.: B12363313
M. Wt: 597.1 g/mol
InChI Key: NDHJABNMYOMGPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nlrp3-IN-26 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to achieve scalability and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. Process optimization also focuses on minimizing waste and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: Nlrp3-IN-26 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .

Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified biological properties. These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies .

Properties

Molecular Formula

C31H33ClN2O6S

Molecular Weight

597.1 g/mol

IUPAC Name

N-[[5-chloro-2-(2-methoxyethoxy)phenyl]methyl]-N-[5-(propylsulfamoyl)-2,3-dihydro-1H-inden-2-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C31H33ClN2O6S/c1-3-12-33-41(36,37)27-10-8-21-16-26(17-23(21)18-27)34(31(35)30-19-22-6-4-5-7-29(22)40-30)20-24-15-25(32)9-11-28(24)39-14-13-38-2/h4-11,15,18-19,26,33H,3,12-14,16-17,20H2,1-2H3

InChI Key

NDHJABNMYOMGPH-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(CC(C2)N(CC3=C(C=CC(=C3)Cl)OCCOC)C(=O)C4=CC5=CC=CC=C5O4)C=C1

Origin of Product

United States

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